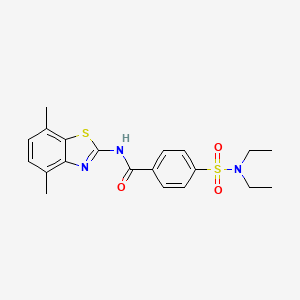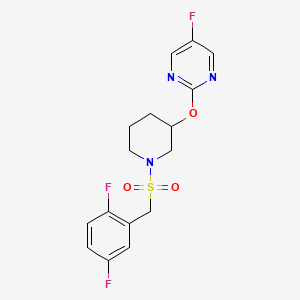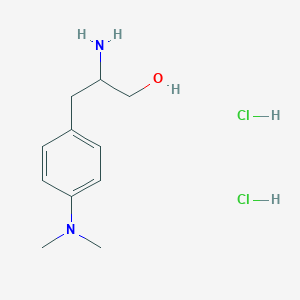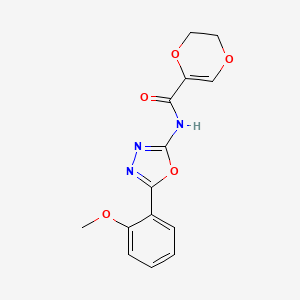![molecular formula C13H17N3O B2527476 N-[3-(1H-benzimidazol-2-yl)propyl]propanamide CAS No. 686736-44-7](/img/structure/B2527476.png)
N-[3-(1H-benzimidazol-2-yl)propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[3-(1H-benzimidazol-2-yl)propyl]propanamide" is not directly mentioned in the provided papers. However, the papers discuss various benzimidazole derivatives and their synthesis, which can provide insights into the general characteristics and synthetic pathways that might be relevant to the compound . Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, which have been explored for various biological activities, including anticonvulsant, antimicrobial, and anticancer properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole core followed by functionalization at specific positions on the ring. For instance, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides involves a coupling reaction using N,N-carbonyldiimidazole (CDI) as a coupling reagent . Similarly, the synthesis of N-(1H-benzimidazol-2-yl)-N'-benzyl propionamidine is achieved by reacting an ethyl ester precursor with benzylamine . These methods suggest that the synthesis of "this compound" could potentially involve similar coupling reactions with appropriate precursors and reagents.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core with various substituents that influence the compound's conformation and properties. For example, an X-ray diffraction study of N-(1H-Benzimidazol-2-yl)-N'-benzyl proponamidine revealed the presence of intramolecular and intermolecular hydrogen bonds that influence the compound's solid-state structure . This suggests that "this compound" would also exhibit specific conformational features influenced by its substituents.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, depending on their functional groups. For example, the synthesis of isoxazoline derivatives from benzimidazole precursors involves a condensation reaction with hydroxylamine . The reactivity of "this compound" would depend on the presence of reactive functional groups and the overall electronic configuration of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and stability. The biological activities of these compounds, such as anticonvulsant and antimicrobial effects, are also closely related to their chemical properties . The specific properties of "this compound" would need to be determined experimentally, but insights can be drawn from the properties of similar benzimidazole derivatives discussed in the papers.
科学的研究の応用
DNA Binding and Chromosomal Analysis
N-[3-(1H-Benzimidazol-2-yl)propyl]propanamide derivatives, such as Hoechst 33258, are known for their strong affinity to the minor groove of double-stranded B-DNA, specifically binding to AT-rich sequences. This property makes them valuable in fluorescent DNA staining for cellular and chromosomal analysis, as well as in plant cell biology for chromosome and nuclear staining and flow cytometry. Their application extends to radioprotection and topoisomerase inhibition, presenting a starting point for drug design and a model for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antifungal and Antimicrobial Applications
Benzimidazole derivatives, including this compound, have been extensively researched for their use as fungicides and anthelmintic drugs in agriculture and veterinary medicine. Their mode of action is primarily through the inhibition of microtubule assembly by binding to tubulin, showcasing the potential for antimicrobial and antiparasitic applications. This research highlights the importance of benzimidazoles in fungal cell biology and molecular genetics, aiding in the understanding of tubulin structure and microtubule function (Davidse, 1986).
Pharmacological Significance
Benzimidazole scaffolds are highlighted for their broad pharmacological properties, ranging from antimicrobial effects to treatment against severe diseases. They have been a focal point in chemotherapeutic agent synthesis due to their structural similarity to naturally occurring biomolecules. Despite challenges like drug resistance and synthetic complexities, benzimidazole derivatives continue to be significant for their safety, bioactivity, and potential in clinical use, with several compounds undergoing trials or in use clinically (Brishty et al., 2021).
Chemical Diversity and Medicinal Chemistry
The chemistry of benzimidazole and its analogs, such as this compound, showcases a fascinating variability, essential for the development of new therapeutic agents. These compounds exhibit a range of properties including spectroscopic characteristics, biological and electrochemical activities, making them invaluable in drug discovery and as a basis for novel pharmacological applications (Boča et al., 2011).
Anticancer Potential
Research has identified benzimidazole derivatives as promising anticancer agents through various mechanisms such as intercalation, acting as alkylating agents, and inhibiting enzymes critical for cancer cell proliferation. Their structural diversity allows for targeted drug design, presenting an optimistic outlook for the development of novel benzimidazole-based anticancer therapies (Akhtar et al., 2019).
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-13(17)14-9-5-8-12-15-10-6-3-4-7-11(10)16-12/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPXOJGAZPXWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2527393.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2527396.png)
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2527397.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)








![(Z)-allyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2527416.png)